

Technical Guide: 5-Chloro-3-bromo-2-hydroxypyrazine Spectral Data & Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-3-bromo-2-hydroxypyrazine

Cat. No.: B8255999

[Get Quote](#)

Executive Summary & Compound Identity

3-Bromo-5-chloro-2-hydroxypyrazine is a halogenated pyrazine derivative characterized by a high degree of functionalization, making it a versatile building block for nucleophilic aromatic substitution (

) and cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Due to the presence of the hydroxyl group at the C2 position and nitrogen atoms in the ring, this compound exhibits prototropic tautomerism, existing in equilibrium between the 2-hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In solution (DMSO,

), the 2-pyrazinone tautomer predominates, which significantly influences the spectral data (IR C=O stretch, NMR N-H signal).

Property	Data
IUPAC Name	3-Bromo-5-chloropyrazin-2-ol (or 3-Bromo-5-chloropyrazin-2(1H)-one)
Molecular Formula	
Molecular Weight	209.43 g/mol
Exact Mass	207.90 (for)
CAS Number	Not widely listed; Analogous to 5-Bromo-3-chloro isomer (CAS 21943-17-9)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthesis & Production Protocols

The synthesis of 3-bromo-5-chloro-2-hydroxypyrazine requires precise regiochemical control to distinguish it from its isomer, 5-bromo-3-chloro-2-hydroxypyrazine. The most reliable route involves the diazotization-bromination (Sandmeyer-type) of the corresponding amine precursor.

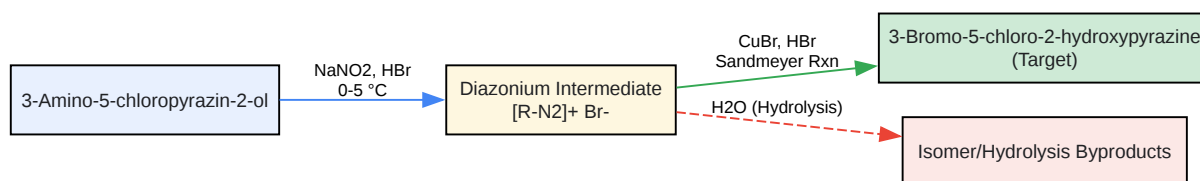
Core Synthesis Workflow

- Starting Material: 3-Amino-5-chloropyrazin-2-ol (obtainable via chlorination of 3-aminopyrazin-2-ol or cyclization of amino acid derivatives).
- Transformation: Diazotization with sodium nitrite () in hydrobromic acid (), followed by substitution with Cu(I)Br.

Detailed Protocol (Sandmeyer Route)

- Step 1: Charge a reaction vessel with 3-amino-5-chloropyrazin-2-ol (1.0 eq) and 48% aqueous (10-15 eq). Cool the mixture to 0–5 °C.
- Step 2: Dropwise add a solution of (1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 30–60 minutes to form the diazonium salt.
- Step 3: Transfer the cold diazonium solution into a stirring mixture of CuBr (1.5 eq) in 48% at room temperature (or slightly heated to 40-50 °C depending on kinetics).
- Step 4: Evolution of gas is observed. Stir until gas evolution ceases (1–2 hours).
- Step 5: Dilute with water and extract with ethyl acetate (). Wash organic layers with brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target 3-bromo-5-chloro-2-hydroxypyrazine.

Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis of 3-bromo-5-chloro-2-hydroxypyrazine via Sandmeyer reaction of the 3-amino precursor.

Spectral Characterization (NMR, MS, IR)[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the tautomeric equilibrium. In polar aprotic solvents like DMSO- d_6 , the 2-pyrazinone (keto) form is favored.

NMR (400 MHz, DMSO-d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.80 – 13.20	Broad Singlet ()	1H	N-H (N1)	Characteristic of the amide/lactam proton in the pyrazinone tautomer. Disappears upon exchange.
8.15	Singlet ()	1H	C6-H	The sole aromatic proton. It is deshielded by the adjacent N1 and the inductive effect of the C5-Cl.

- Note: If the spectrum is run in

, the N-H peak may be sharper or shifted, but solubility is often poor. The C6-H peak is a diagnostic singlet; the absence of coupling confirms the 3,5-disubstitution pattern.

NMR (100 MHz, DMSO-d_6)

Chemical Shift (, ppm)	Assignment	Analysis
153.5	C-2 (C=O)	Carbonyl carbon of the amide. Most deshielded signal.
142.0	C-6 (CH)	Methine carbon. High shift due to adjacency to N1.
135.2	C-3 (C-Br)	Attached to Br. Shift is moderate due to the "Heavy Atom Effect" of Bromine (shielding relative to Cl).
128.8	C-5 (C-Cl)	Attached to Cl. Inductively deshielded.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the unique isotopic signature of Chlorine and Bromine.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion (): The parent peak cluster is distinct.
- Isotopic Pattern Calculation:
 - (75%) / (25%)
 - (50%) / (50%)

m/z Peak	Composition	Relative Intensity (Approx)	Origin
208		100% (Base)	(Lightest isotopologue)
210	+	130%	(Overlap of Br-81 and Cl-37 contributions)
212		30%	(Heaviest isotopologue)

- Interpretation: A characteristic 3:4:1 (approximate) intensity ratio for the M, M+2, M+4 cluster confirms the presence of one Br and one Cl atom in the molecule.

C. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups and the tautomeric form.

Wavenumber ()	Assignment	Mode	Description
3200 – 2800	N-H / O-H	Stretch	Broad band indicating H-bonding. The presence of broad absorption <3000 suggests the lactam (NH) form or dimeric H-bonding.
1660 – 1690	C=O	Stretch	Strong amide I band. Confirms the pyrazinone tautomer. (A pure hydroxy-pyrazine would lack this strong carbonyl peak).
1580, 1530	C=N, C=C	Stretch	Pyrazine ring skeletal vibrations.
1050 – 1100	C-Cl / C-Br	Stretch	Aryl halide stretches (often coupled with ring vibrations).

Quality Control & Stability

- Purity Determination: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The compound should elute as a single sharp peak.
- Stability: Halogenated pyrazinones are generally stable but can undergo hydrolysis at the C-Cl or C-Br position under strongly basic conditions () or nucleophilic attack. Store under inert atmosphere at 2–8 °C.
- Handling: Wear standard PPE. Pyrazines can be biologically active; avoid inhalation of dust.

References

- Synthesis of Pyrazine Intermediates
 - Methods for the preparation of halogenated pyrazinones.[1][2] (See US Patent 2012/0252780 A1 for analogous 3-amino-5-chloropyrazin-2-ol synthesis).
 - General Sandmeyer protocols for heterocyclic amines:J. Med. Chem. 1986, 29, 6, 1065–1080.[2]
- Spectral Data References
 - PubChem CID 10488609 (3-Bromo-5-chloropyrazin-2-amine) - Used as spectral analog for substitution effects.[Link](#)
 - ChemScene (5-Bromo-3-chloro-2(1H)-pyrazinone, CAS 21943-17-9) - Isomer comparison.[Link](#)
- Tautomerism in Hydroxypyrazines: Tautomerism of hydroxypyrazines and related compounds.Advances in Heterocyclic Chemistry, Vol 1, 1963.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. US9302996B2 - Continuous arycyclic compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 5-Chloro-3-bromo-2-hydroxypyrazine Spectral Data & Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8255999/docs#technical-guide-5-chloro-3-bromo-2-hydroxypyrazine-spectral-data-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)